N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, a benzothiadiazole moiety, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclocondensation of 4-(acetylamino)phenylacetic acid with thiourea in the presence of a suitable catalyst, such as sodium acetate, under reflux conditions. This reaction forms the benzothiadiazole ring system, which is then further functionalized to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Azithromycin Related Compound H: This compound has a similar acetylamino group attached to a phenyl ring but differs in its overall structure and biological activity.
N-(4-(acetylamino)phenyl)-2-methylbenzamide: Another compound with a similar acetylamino group but different functional groups and applications.
Uniqueness
N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for the development of new materials and drugs.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9(20)16-11-3-5-12(6-4-11)17-15(21)10-2-7-13-14(8-10)22-19-18-13/h2-8H,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNCLBIXZKKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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